molecular formula C17H24N2O3 B1454208 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine CAS No. 885269-79-4

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Cat. No.: B1454208
CAS No.: 885269-79-4
M. Wt: 304.4 g/mol
InChI Key: GJMISORDKLUHSB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and an acetyl group The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields the Boc-protected piperidine.

    Acylation: The Boc-protected piperidine is then subjected to acylation with 2-pyridin-4-yl-acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the pyridine-acetyl moiety to the piperidine ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Free amine derivative.

    Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized products such as pyridine N-oxides.

    Reduction: Reduced products such as piperidine derivatives.

Scientific Research Applications

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the pyridine and piperidine rings allows for interactions with various biological macromolecules, potentially modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(2-pyridin-3-YL-acetyl)-piperidine: Similar structure but with the pyridine ring substituted at the 3-position.

    1-Boc-4-(2-pyridin-2-YL-acetyl)-piperidine: Similar structure but with the pyridine ring substituted at the 2-position.

    1-Boc-4-(2-pyridin-4-YL-methyl)-piperidine: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is unique due to the specific positioning of the pyridine ring and the acetyl group on the piperidine ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-6-14(7-11-19)15(20)12-13-4-8-18-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMISORDKLUHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678110
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-79-4
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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